4-(4-Nitrophenyl)morpholin-3-one is a substituted morpholinone, a class of heterocyclic compounds recognized for their utility in medicinal chemistry. This compound is a crystalline solid at room temperature, soluble in various polar organic solvents. Its core structure features a morpholin-3-one ring N-substituted with a nitrophenyl group. This specific combination of moieties makes it a critical precursor, primarily for the synthesis of advanced pharmaceutical intermediates like 4-(4-aminophenyl)morpholin-3-one, which is a key building block for anticoagulants such as Rivaroxaban.
Substituting this compound with its non-nitrated analog, 4-phenylmorpholin-3-one, is an inefficient procurement strategy for syntheses requiring a para-amino functionality. The alternative—nitrating 4-phenylmorpholin-3-one—introduces process complexity and potential isomer-related purification challenges. The para-nitro group on 4-(4-Nitrophenyl)morpholin-3-one is not merely an arbitrary substituent; it is a precisely positioned, highly reactive handle designed for efficient and clean reduction to the corresponding amine. This built-in functionality provides a more direct, higher-yielding, and regiospecific route to key downstream intermediates compared to multi-step functionalization of a simpler precursor, thereby avoiding significant process re-development and purification costs.
This compound is specifically designed for efficient reduction to its amino-form. In a documented industrial process, catalytic hydrogenation of 4-(4-nitrophenyl)-3-morpholinone using a palladium-on-carbon catalyst in ethanol at 80°C and 5 bar H₂ pressure achieves a 93% isolated yield of 4-(4-aminophenyl)-3-morpholinone. A separate process using similar conditions (Pd/C, H₂, 70°C, 3 bar) in THF reported an 89% yield. These high-yield transformations are central to the economic viability of multi-step syntheses.
| Evidence Dimension | Isolated Yield of 4-(4-aminophenyl)morpholin-3-one |
| Target Compound Data | 93% and 89% |
| Comparator Or Baseline | Nitration of 4-phenylmorpholin-3-one followed by reduction, a multi-step process with lower overall efficiency and potential for side products. |
| Quantified Difference | Provides a direct, high-yield (>89%) single-step conversion to the key amine intermediate. |
| Conditions | Catalytic hydrogenation with Pd/C in ethanol or THF |
High, reproducible yields in this key conversion step directly reduce precursor waste and improve the overall cost-efficiency of synthesizing complex final products like Rivaroxaban.
Procuring this compound provides absolute control over the substituent position, delivering a 100% para-isomer. The alternative approach, nitrating the unsubstituted precursor 4-phenylmorpholin-3-one, requires strong acidic conditions (e.g., HNO₃ in H₂SO₄). While this can yield the desired para-product, electrophilic aromatic substitution reactions inherently risk the formation of ortho- and meta-isomers, which complicates purification and can reduce the usable yield of the target compound.
| Evidence Dimension | Regiochemical Purity |
| Target Compound Data | 100% para-isomer |
| Comparator Or Baseline | Nitration of 4-phenylmorpholin-3-one |
| Quantified Difference | Eliminates the risk of ortho/meta isomer formation inherent to electrophilic nitration of the unsubstituted phenyl ring. |
| Conditions | Synthesis of the target amine via two different routes: direct reduction vs. nitration then reduction. |
Guaranteed regioselectivity simplifies downstream processing, eliminates the need for challenging isomer separations, and ensures lot-to-lot consistency, which is critical in pharmaceutical manufacturing.
4-(4-Nitrophenyl)morpholin-3-one is consistently described as a yellow or off-white solid. Its solid nature is advantageous for industrial-scale handling, weighing, and storage compared to oils or amorphous materials. Furthermore, its crystallinity allows for purification by recrystallization, a robust and scalable method for achieving high purity. For instance, a patented synthesis describes purification by recrystallization from ethyl acetate to yield the final, pure product.
| Evidence Dimension | Physical State and Purifiability |
| Target Compound Data | Crystalline solid |
| Comparator Or Baseline | Non-crystalline or oily intermediates which can be more difficult to handle, accurately dose, and purify at scale. |
| Quantified Difference | Not applicable (qualitative advantage). |
| Conditions | Standard laboratory and manufacturing environments. |
A stable, crystalline solid simplifies material handling, improves dosing accuracy, and enables cost-effective purification, leading to more reliable and reproducible manufacturing processes.
This compound's primary and most well-documented application is as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. The efficient, high-yield reduction to 4-(4-aminophenyl)morpholin-3-one is a critical step in the established manufacturing routes for this widely used therapeutic agent.
Beyond Factor Xa, the 4-aminophenyl-morpholinone core is a valuable scaffold for exploring other enzyme inhibitors, such as those targeting Factor XIa. The guaranteed para-orientation and reliable conversion from the nitro-precursor make this compound an ideal starting point for library synthesis and structure-activity relationship (SAR) studies where a primary aromatic amine is required for subsequent coupling reactions.
Given its status as a crystalline solid with a well-defined, high-yield conversion pathway to a key pharmaceutical intermediate, this compound is well-suited for process development in regulated (e.g., GMP) environments. Its reliable handling and purification characteristics support the development of robust, scalable, and reproducible manufacturing workflows where purity and consistency are paramount.
Irritant